4,5-Bis(trifluoromethyl)pyridin-2(1H)-one
Description
Properties
CAS No. |
109919-35-9 |
|---|---|
Molecular Formula |
C7H3F6NO |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H3F6NO/c8-6(9,10)3-1-5(15)14-2-4(3)7(11,12)13/h1-2H,(H,14,15) |
InChI Key |
FJBKBZVIDGHXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
4,5-Bis(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two trifluoromethyl groups, which significantly influence its pharmacological properties.
The molecular structure of 4,5-bis(trifluoromethyl)pyridin-2(1H)-one can be described as follows:
- Molecular Formula : C7H2F6N2O
- Molecular Weight : 238.09 g/mol
The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making the compound suitable for various biological applications.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study on bispyridinium salts demonstrated good antiproliferative activity against HT-29 colon adenocarcinoma cells, identifying them as potential inhibitors of choline kinase (ChoK) .
In another investigation, pyridine derivatives, including those with trifluoromethyl substitutions, were evaluated for their ability to inhibit the PI3K/mTOR signaling pathway, which is crucial in cancer proliferation. The introduction of trifluoromethyl groups was shown to enhance cellular potency and selectivity towards PI3K isoforms .
Antimicrobial Activity
The antimicrobial efficacy of pyridine derivatives has also been studied extensively. A related compound containing a 5-(trifluoromethyl)pyridin-2-yl-amino moiety exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL . This suggests that 4,5-bis(trifluoromethyl)pyridin-2(1H)-one may possess similar antimicrobial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the introduction of trifluoromethyl groups at specific positions on the pyridine ring can significantly enhance biological activity. For example:
| Compound | Substituent | MIC (μg/mL) | Log P |
|---|---|---|---|
| 2 | CF3 | 5 | 2.2 |
| 3 | OCF3 | 4–8 | 2.4 |
| 4 | H | 2–4 | 2.2 |
| 5 | H | 320 | 2.3 |
This table illustrates the varying potency of different substituents on the pyridine ring .
Study on PKC Agonists
A recent study focused on the design and synthesis of new pyridine-based protein kinase C (PKC) agonists highlighted the role of trifluoromethyl groups in modulating biological activity. Compounds were tested for their ability to induce ERK1/2 phosphorylation in cardiac fibroblasts, revealing that certain derivatives displayed comparable profiles to established PKC activators .
Antiproliferative Activity Against Cancer Cell Lines
In another case study involving a series of fluorinated pyridines, compounds were synthesized and tested for their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications at the C4 and C6 positions with trifluoromethyl groups led to enhanced cytotoxicity, supporting the hypothesis that these substitutions improve interaction with biological targets .
Comparison with Similar Compounds
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone (CAS 193068-48-3)
- Structure: Pyrimidinone ring with -CF₃ groups at 4- and 6-positions.
- Molecular Weight : 232.08 g/mol.
- Key Differences: The pyrimidinone ring (six-membered with two nitrogen atoms) vs. pyridinone (one nitrogen). Substitution at 4,6-positions creates distinct electronic and steric effects compared to 4,5-substitution in the target compound.
- Applications : Used in pharmaceuticals (e.g., drug candidates for neurological disorders) and agrochemicals (pesticide development) due to enhanced stability and selectivity .
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 6 in )
3-(Trifluoromethyl)pyridin-2(1H)-one ()
- Structure: Mono-CF₃ substitution at position 3.
- Synthesis : Part of a multi-step process for HIV inhibitor intermediates.
- Key Differences :
- Single -CF₃ group limits electronic effects and lipophilicity.
- Position 3 substitution alters hydrogen-bonding capacity compared to 4,5-substitution.
Physicochemical Properties
Q & A
Q. How does the compound’s fluorophilicity impact formulation strategies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
